O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18351444
InChI: InChI=1S/C9H13NO.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5H,6,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride

CAS No.:

Cat. No.: VC18351444

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride -

Specification

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name O-[(2,4-dimethylphenyl)methyl]hydroxylamine;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5H,6,10H2,1-2H3;1H
Standard InChI Key MTBYFWCAKBUCLZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CON)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride features a hydroxylamine group (-NH-O-) linked to a 2,4-dimethylbenzyl moiety. The hydrochloride salt form introduces a chloride counterion, altering its physical properties compared to the free base. Key structural identifiers include:

PropertyValue
IUPAC NameO-[(2,4-dimethylphenyl)methyl]hydroxylamine; hydrochloride
Molecular FormulaC₉H₁₄ClNO
Molecular Weight187.66 g/mol
Canonical SMILESCC1=CC(=C(C=C1)CON)C.Cl
InChI KeyMTBYFWCAKBUCLZ-UHFFFAOYSA-N
PubChem CID156027744

The 2,4-dimethyl substitution on the benzene ring creates steric and electronic effects that influence reactivity. The hydroxylamine group’s lone pair on the nitrogen atom enables nucleophilic attacks, while the aromatic ring contributes to lipophilicity.

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its non-ionic form. This property is critical for laboratory handling and reactions in polar solvents. Stability studies indicate that the salt form reduces susceptibility to oxidative degradation, a common issue with hydroxylamine derivatives.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves condensing 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under reducing conditions, followed by acidification with hydrochloric acid:

2,4-Dimethylbenzaldehyde+NH2OH\cdotpHClReducing AgentO-(2,4-Dimethylbenzyl)hydroxylamineHClHydrochloride Salt\text{2,4-Dimethylbenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Reducing Agent}} \text{O-(2,4-Dimethylbenzyl)hydroxylamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Key steps include:

  • Aldoxime Formation: 2,4-Dimethylbenzaldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Reduction: The aldoxime is reduced to the hydroxylamine derivative using agents like sodium cyanoborohydride.

  • Salt Formation: Treatment with hydrochloric acid yields the stable hydrochloride salt.

Industrial Optimization

A patent describing the synthesis of structurally related N,O-dimethylhydroxylamine hydrochloride (CN103073449A) highlights methodologies applicable to O-(2,4-Dimethylbenzyl) derivatives . Innovations include:

  • Methylation Agents: Substituting toxic reagents (e.g., vinyl chloroformate) with safer alternatives like dimethyl sulfate.

  • Reaction Conditions: Maintaining temperatures between 30–50°C to balance reaction rate and byproduct formation.

  • Yield Enhancement: Achieving >80% purity through vacuum distillation and methanol washing .

This approach reduces hazardous waste generation by 50% compared to traditional methods, aligning with green chemistry principles .

Applications in Organic Synthesis

Nucleophilic Reactions

The hydroxylamine group acts as a nucleophile, enabling:

  • Formation of Nitrones: Reaction with ketones or aldehydes produces nitrones, intermediates in cycloaddition reactions.

  • Oximation: Conversion of carbonyl groups to oximes, useful in protecting ketones during multistep syntheses.

Pharmaceutical Intermediates

Structural analogs of O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride serve as precursors to hydrazones and azo compounds . For example, coupling with diazonium salts yields hydrazones with demonstrated antimicrobial and antioxidant activities :

O-(2,4-Dimethylbenzyl)hydroxylamine+Ar-N2+Ar-N=N-NH-O-(2,4-Dimethylbenzyl)\text{O-(2,4-Dimethylbenzyl)hydroxylamine} + \text{Ar-N}_2^+ \rightarrow \text{Ar-N=N-NH-O-(2,4-Dimethylbenzyl)}

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceReactivity Profile
N,O-DimethylhydroxylamineMethyl groups on N and OLower nucleophilicity
BenzylhydroxylamineUnsubstituted benzene ringHigher oxidative instability
O-(2,4-Dimethylbenzyl)hydroxylamine2,4-Dimethyl substitutionEnhanced steric hindrance

The 2,4-dimethyl substitution in O-(2,4-Dimethylbenzyl)hydroxylamine hydrochloride reduces unwanted side reactions in crowded molecular environments compared to simpler analogs .

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